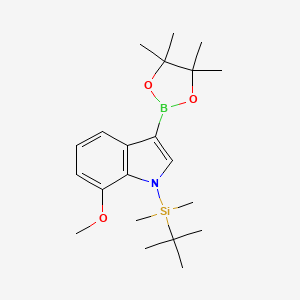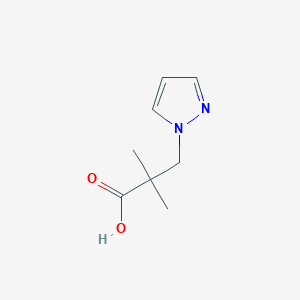![molecular formula C17H17ClFN3O6S B13359451 Benzenesulfonylfluoride, 3-[[[[4-(2-chloro-4-nitrophenoxy)butyl]amino]carbonyl]amino]- CAS No. 25313-31-9](/img/structure/B13359451.png)
Benzenesulfonylfluoride, 3-[[[[4-(2-chloro-4-nitrophenoxy)butyl]amino]carbonyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-(2-Chloro-4-nitrophenoxy)butyl)ureido)benzene-1-sulfonyl fluoride is a complex organic compound with a unique structure that includes a sulfonyl fluoride group, a ureido group, and a chloronitrophenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(2-Chloro-4-nitrophenoxy)butyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the reaction of 2-chloro-4-nitrophenol with 1,4-dibromobutane to form 4-(2-chloro-4-nitrophenoxy)butane. This intermediate is then reacted with urea to form 4-(2-chloro-4-nitrophenoxy)butylurea. Finally, the sulfonyl fluoride group is introduced through a reaction with benzene-1-sulfonyl fluoride under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research. the synthesis would generally follow similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(4-(2-Chloro-4-nitrophenoxy)butyl)ureido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and ureido groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or alcohols under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products include derivatives with different nucleophiles replacing the sulfonyl fluoride group.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Products include oxidized forms of the phenoxy and ureido groups.
Wissenschaftliche Forschungsanwendungen
3-(3-(4-(2-Chloro-4-nitrophenoxy)butyl)ureido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, particularly in targeting specific enzymes or pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-(4-(2-Chloro-4-nitrophenoxy)butyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with serine residues in enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Chloro-4-nitrophenoxy)butylurea: Similar structure but lacks the sulfonyl fluoride group.
2-Chloro-4-nitrophenol: A precursor in the synthesis of the compound.
Benzene-1-sulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the complex ureido and phenoxy moieties.
Uniqueness
3-(3-(4-(2-Chloro-4-nitrophenoxy)butyl)ureido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both chemical and biological research.
Eigenschaften
CAS-Nummer |
25313-31-9 |
|---|---|
Molekularformel |
C17H17ClFN3O6S |
Molekulargewicht |
445.9 g/mol |
IUPAC-Name |
3-[4-(2-chloro-4-nitrophenoxy)butylcarbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C17H17ClFN3O6S/c18-15-11-13(22(24)25)6-7-16(15)28-9-2-1-8-20-17(23)21-12-4-3-5-14(10-12)29(19,26)27/h3-7,10-11H,1-2,8-9H2,(H2,20,21,23) |
InChI-Schlüssel |
HOJGKBMAWAQYSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)NCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-methyl-1H-indol-4-yl)oxy]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide](/img/structure/B13359371.png)


![6-(4-Tert-butylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359380.png)
![N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester](/img/structure/B13359396.png)


![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359411.png)

![2-Oxa-6-thia-7-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B13359422.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359439.png)

![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359459.png)
![8-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B13359464.png)
